molecular formula C12H10FNO B14770468 N-Cyclopropyl-3-ethynyl-5-fluorobenzamide

N-Cyclopropyl-3-ethynyl-5-fluorobenzamide

Cat. No.: B14770468
M. Wt: 203.21 g/mol
InChI Key: VYCBZLSUKPPTMD-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-ethynyl-5-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropyl group, an ethynyl group, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-ethynyl-5-fluorobenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 3-ethynyl-5-fluorobenzoic acid with cyclopropylamine under suitable reaction conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-ethynyl-5-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-Cyclopropyl-3-ethynyl-5-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-ethynyl-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-3-fluorobenzamide: Lacks the ethynyl group, resulting in different chemical properties and reactivity.

    3-Chloro-N-cyclopropyl-5-fluorobenzamide: Contains a chlorine atom instead of an ethynyl group, leading to variations in biological activity.

    3-Bromo-N-cyclopropyl-5-fluorobenzamide: Substitutes a bromine atom for the ethynyl group, affecting its chemical behavior and applications.

Uniqueness

N-Cyclopropyl-3-ethynyl-5-fluorobenzamide is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

N-cyclopropyl-3-ethynyl-5-fluorobenzamide

InChI

InChI=1S/C12H10FNO/c1-2-8-5-9(7-10(13)6-8)12(15)14-11-3-4-11/h1,5-7,11H,3-4H2,(H,14,15)

InChI Key

VYCBZLSUKPPTMD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)F)C(=O)NC2CC2

Origin of Product

United States

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